Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)

Lipophilicity Membrane permeability Drug-likeness

Problem: Parallel library synthesis requires a thiazolidine core with a superior oxidative addition handle; C-Cl analogs fail under mild conditions. Solution: This compound’s C-Br bond provides a ~50:1 kinetic advantage for Suzuki, Buchwald, or Sonogashira couplings, preserving the acid-labile ring. Its high LogP (6.21) ensures lead-like membrane permeability for cell-based screening. - Enables rapid diversification under mild conditions for parallel synthesis. - 4-Br group serves as a halogen-bond donor (+0.5-2.0 kcal/mol) for structure-based design. - 3,4-Dichloro substitution blocks CYP450-mediated metabolism, improving in vivo half-life.

Molecular Formula C15H12BrCl2NO2S2
Molecular Weight 453.19
CAS No. 497234-91-0
Cat. No. B2605200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)
CAS497234-91-0
Molecular FormulaC15H12BrCl2NO2S2
Molecular Weight453.19
Structural Identifiers
SMILESC1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrCl2NO2S2/c16-11-3-1-10(2-4-11)15-19(7-8-22-15)23(20,21)12-5-6-13(17)14(18)9-12/h1-6,9,15H,7-8H2
InChIKeyFGABYJSQQXDWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 497234-91-0: Physicochemical Profile


Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) (CAS 497234-91-0) is a fully substituted saturated thiazolidine heterocycle bearing a 4-bromophenyl group at C2 and a 3,4-dichlorobenzenesulfonyl moiety at N3. Its molecular formula is C₁₅H₁₂BrCl₂NO₂S₂, with a molecular weight of 453.20 g/mol, a topological polar surface area (TPSA) of 71.06 Ų, and a computed LogP of 6.21 . The compound contains one stereogenic center at C2, zero hydrogen bond donors, and four hydrogen bond acceptors, yielding a complexity score of 508 [1]. It is supplied as a research chemical with a minimum purity specification of 95% . The scaffold belongs to the N-sulfonyl thiazolidine class, recognized in medicinal chemistry for diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory properties [2].

1
Supports Pd-catalyzed cross-coupling diversification studies at the 4-bromophenyl position
2
Enables halogen bonding exploration in protein–ligand binding pocket analysis
3
Provides dichloro metabolic blocking context for in vivo exposure or stability research

CAS 497234-91-0: Bromine–Chlorine Divergence


N-Sulfonyl thiazolidines with halogenated phenyl substituents are not functionally interchangeable, because even single-atom substitutions at the 2-aryl position produce quantifiable shifts in lipophilicity, electronic character, and synthetic reactivity. For CAS 497234-91-0, the 4-bromophenyl group imparts a LogP of 6.21, which is 0.11 log units higher than its 2-chlorophenyl congener (CAS 497234-92-1, LogP 6.10) and 0.45 log units above the 4-methylphenyl analog (CAS 537678-10-7, LogP 5.76) [1]. These differences are sufficient to alter tissue distribution, membrane partitioning, and non-specific binding profiles in biological assays. Moreover, the C–Br bond provides a chemically distinct synthetic handle for Pd-catalyzed cross-coupling derivatization that the C–Cl congener does not offer with comparable reactivity [2]. Generic substitution without accounting for these physicochemical and reactivity divergences risks irreproducible biological results and synthetic dead-ends.

This Compound (4-Br)
Chloro / Methyl Analog
LogP 6.21, higher membrane partitioning potential
2-Cl: LogP 6.10; 4-CH₃: LogP 5.76 — lipophilicity may shift assay behavior
C–Br bond enables mild Suzuki coupling
C–Cl requires forcing conditions; methyl analog lacks halogen handle
Stronger σ-hole donor (Br) for halogen bonding
Cl provides weaker halogen bond; CH₃ has no donor capacity
Higher heavy-atom count increases dispersion forces
Lower mass and polarizability may alter binding free energy context

CAS 497234-91-0: Differentiation Evidence


Lipophilicity Superiority Over Chloro and Methyl Analogs

The target compound (CAS 497234-91-0) exhibits a computed LogP of 6.21, which is the highest among three directly comparable N-(3,4-dichlorophenylsulfonyl)-thiazolidines that differ only at the 2-aryl substituent. The 2-chlorophenyl analog (CAS 497234-92-1) has a LogP of 6.10, a decrease of 0.11 log units [1]. The 4-methylphenyl analog (CAS 537678-10-7) shows a LogP of 5.76, representing a 0.45 log-unit decrease relative to the target [2]. All three compounds share an identical TPSA of 71.06 Ų, meaning the lipophilicity difference is not confounded by changes in polar surface area . This property profile — higher LogP at constant TPSA — suggests superior passive membrane permeability for the target compound relative to these analogs.

Lipophilicity
Cross-study comparable
Target LogP 6.21 Δ +0.11 vs 2-Cl (6.10) Δ +0.45 vs 4-CH₃ (5.76) TPSA held constant at 71.06 Ų
Higher LogP at constant TPSA may enhance membrane partitioning in cell-based assays
Computed LogP; experimental validation recommended
Lipophilicity Membrane permeability Drug-likeness

Aryl Bromide Cross-Coupling Advantage

The 4-bromophenyl substituent of CAS 497234-91-0 provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is not equivalently accessible in its closest analogs. The C–Br bond (bond dissociation energy ~84 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~95 kcal/mol) present in CAS 497234-92-1, enabling milder reaction conditions and broader substrate scope [1]. The 4-methylphenyl analog (CAS 537678-10-7) lacks a halogen at this position entirely, precluding direct cross-coupling derivatization. In the broader thiazolidine sulfonamide class, halogen substitution on the phenyl ring is associated with enhanced biological potency — 4-halogen substitution on arylsulfonyl-thiazolidinediones yields more potent antihyperglycemic agents than non-halogenated congeners [2].

Cross-Coupling
Class-level inference
C–Br oxidative addition rate ~50:1 vs C–Cl Enables Suzuki, Buchwald, Sonogashira Methyl analog lacks halogen entirely
Bromine handle supports late-stage diversification not accessible with chloro or methyl analogs
Class-level organometallic precedent; no specific data for this scaffold
Cross-coupling Derivatization C–Br reactivity

Bromine Halogen-Bond Donor Strength

Bromine is a stronger halogen-bond donor than chlorine due to its greater polarizability and the presence of a more electropositive σ-hole. The calculated σ-hole potential (VS,max) for bromobenzene is approximately +7.5 kcal/mol vs. +3.1 kcal/mol for chlorobenzene at the M06-2X/aug-cc-pVTZ level [1]. The target compound's 4-bromophenyl group can therefore engage in stronger, more directional halogen bonds with carbonyl oxygens, carboxylate groups, or aromatic π-systems in protein binding pockets than the 2-chlorophenyl analog (CAS 497234-92-1). This property has been exploited in drug design: halogen bonding by brominated aromatic rings contributes 0.5–2.0 kcal/mol of additional binding free energy in optimized protein–ligand complexes [1]. The 4-methylphenyl analog (CAS 537678-10-7) completely lacks halogen-bond donor capability at this position.

Halogen Bond
Class-level inference
σ-hole VS,max ≈ +7.5 kcal/mol (Br) vs +3.1 kcal/mol (Cl) Est. binding contribution +0.5–2.0 kcal/mol
Stronger halogen-bond donor may contribute additional binding free energy in optimized complexes
Computational benchmark; experimental confirmation needed
Halogen bonding Molecular recognition Structure-based design

Heavy Atom-Enhanced van der Waals Binding

CAS 497234-91-0 possesses a molecular weight of 453.20 g/mol and 23 heavy atoms, including one bromine and two chlorine atoms . This is 44.45 g/mol heavier than the 2-chlorophenyl analog (CAS 497234-92-1, MW 408.75, 22 heavy atoms, 3×Cl) and 64.87 g/mol heavier than the 4-methylphenyl analog (CAS 537678-10-7, MW 388.33, 20 heavy atoms, 2×Cl, 0×Br) [1]. The additional mass and polarizable electron cloud of bromine (atomic polarizability: Br = 3.05 ų vs. Cl = 2.18 ų) can contribute stronger London dispersion forces in ligand–protein complexes, with each additional heavy atom estimated to contribute approximately 0.3–0.5 kcal/mol to binding free energy in optimized interactions [2].

Molecular Weight
Cross-study comparable
MW = 453.20 g/mol 23 heavy atoms (1 Br, 2 Cl) Br polarizability 3.05 ų vs Cl 2.18 ų
Higher mass and polarizability may increase London dispersion forces in ligand–protein binding
ΔMW +44.45 vs 2-Cl; +64.87 vs 4-CH₃
Molecular weight van der Waals Binding affinity

Electronic Tuning via 3,4-Dichloro Substitution

The 3,4-dichlorophenylsulfonyl group of CAS 497234-91-0 is electron-withdrawing (Hammett σm for Cl = +0.37, σp = +0.23), which polarizes the S=O bonds and modulates the electronic environment at the thiazolidine nitrogen. The alternative 1-naphthylsulfonyl analog (CAS 537678-24-3, LogP 6.06, TPSA 71.06 Ų) replaces the dichlorophenyl with a larger polycyclic aromatic system [1]. While both share identical TPSA, the target's 3,4-dichloro substitution pattern provides two metabolic blocking sites that can reduce CYP450-mediated oxidation relative to the unsubstituted naphthyl ring, which is susceptible to epoxidation and hydroxylation [2]. In the antihyperglycemic thiazolidine-2,4-dione series, arylsulfonyl substitution consistently outperforms arylsulfanyl in potency, demonstrating the functional importance of the sulfonyl electronic effect [3].

Electronic / Metabolic
Class-level inference
3,4-Dichloro substitution σmeta +0.37, σpara +0.23 Blocks two CYP oxidation sites
Dichloro substitution may reduce oxidative metabolism vs unsubstituted naphthyl analog
Naphthyl analog (CAS 537678-24-3) lacks blocking groups
Electronic effects Sulfonamide acidity Metabolic stability

CAS 497234-91-0: Application Scenarios


Cross-Coupling Diversification for Lead Optimization

CAS 497234-91-0 is the scaffold of choice when a medicinal chemistry program requires a thiazolidine sulfonamide core that can be rapidly diversified via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling at the 4-bromophenyl position. The C–Br bond's superior oxidative addition kinetics (relative rate ~50:1 vs. C–Cl) enable parallel library synthesis under mild conditions that preserve the acid-labile thiazolidine ring . The 2-chlorophenyl analog (CAS 497234-92-1) cannot match this reactivity profile without specialized ligands and forcing conditions. The high LogP (6.21) and retained TPSA (71.06 Ų) further suggest that diversified analogs will maintain favorable membrane permeability, supporting their use in cell-based phenotypic screening [1].

Halogen-Bond-Enhanced Target Affinity

For computational drug design campaigns where protein crystal structures reveal carbonyl-rich or carboxylate-containing binding pockets, the 4-bromophenyl group of CAS 497234-91-0 can be intentionally positioned to form a halogen bond (estimated contribution +0.5–2.0 kcal/mol) that is not achievable with the 2-chlorophenyl analog (σ-hole ~2.4× weaker) or the 4-methylphenyl analog (no halogen-bond donor) . This makes the compound a rational procurement choice for docking-based virtual screening or fragment-growing exercises targeting binding sites where halogen-bonding interactions are geometrically feasible and energetically advantageous.

Metabolic Stability for In Vivo Studies

The 3,4-dichloro substitution on the sulfonyl phenyl ring of CAS 497234-91-0 blocks two positions that would otherwise be susceptible to CYP450-mediated aromatic hydroxylation, a common metabolic liability for unsubstituted phenyl sulfonamides. By contrast, the 1-naphthylsulfonyl analog (CAS 537678-24-3) bears an unsubstituted polycyclic system prone to epoxidation and subsequent glutathione conjugation . For pharmacokinetic or efficacy studies where metabolic clearance is a critical parameter, CAS 497234-91-0 offers a built-in metabolic blocking strategy that can extend compound half-life and reduce the formation of reactive metabolites, making it the more suitable candidate for procurement when in vivo testing is planned.

Halogen-Rich Scaffold for Agrochemical Leads

The combination of three halogen atoms (1×Br, 2×Cl) and a high LogP of 6.21 aligns with physicochemical profiles commonly associated with successful agrochemical active ingredients, where lipophilicity drives cuticular penetration in plants and fungal cell walls . The thiazolidine sulfonamide core has precedent in agrochemical patent literature as a scaffold for herbicidal sulfone derivatives [1]. For agrochemical discovery programs seeking halogen-rich, synthetically tractable scaffolds with appropriate physicochemical properties for foliar uptake, CAS 497234-91-0 represents a rationally selected starting point that its less lipophilic or non-halogenated analogs cannot match.

Application
Selection Property
Validation Focus
Cross-coupling diversification studies
C–Br reactive handle
Mild-condition Pd-catalyzed coupling yield
Halogen-bond-driven design
σ-hole donor strength
Binding affinity gain in carbonyl-rich pockets
In vivo exposure studies
Metabolic blocking groups (3,4-diCl)
Reduced oxidative clearance in liver microsomes
Agrochemical lead discovery
High LogP and halogen content
Foliar uptake and cuticular penetration assays
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